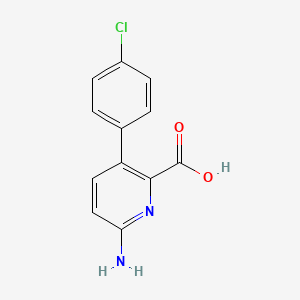

6-Amino-3-(4-chlorophenyl)picolinic acid

説明

特性

IUPAC Name |

6-amino-3-(4-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEVUGNQKUVWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of Nitro Precursors

The catalytic hydrogenation of nitro groups to amines is a well-established method in picolinic acid chemistry. For example, patent CN105461622A demonstrates the reduction of 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid using Pd/C or Raney nickel under hydrogen pressure (0.1–1.0 MPa) at 25–100°C. Adapting this approach, a hypothetical synthesis of 6-amino-3-(4-chlorophenyl)picolinic acid could involve:

-

Introducing a nitro group at the 6-position of 3-(4-chlorophenyl)picolinic acid.

-

Selective hydrogenation using Pd/C at 50–80°C and 0.3–0.5 MPa H₂ to yield the amino derivative.

Key Parameters from Analogous Systems

This method avoids hazardous reducing agents like hydrazine, aligning with green chemistry principles.

Challenges in Regioselectivity

Achieving regioselective amination at the 6-position requires careful control of steric and electronic effects. The electron-withdrawing nature of the 4-chlorophenyl group at position 3 may direct hydrogenation to the para-position (6-amino) via resonance stabilization of intermediates. Computational modeling of charge distribution in the picolinic acid core could further refine reaction conditions.

Diazotization-Chlorination Pathways for Halogenation

Diazotization and Sandmeyer Reactions

Patent CN104649965A details the synthesis of 3,4,5,6-tetrachloropyridine-2-carboxylic acid via diazotization of amino-substituted precursors followed by chlorination. For this compound, this approach could involve:

-

Diazotization of this compound with NaNO₂/HCl at −5–50°C.

-

Chlorination using CuCl or PCl₃ to replace the diazo group with chlorine.

However, this route risks over-chlorination at adjacent positions. The patent reports a 95% purity for tetrachlorinated products, suggesting stringent temperature control (30–100°C) and stoichiometric Cl₂ are critical.

Side Reactions and Mitigation

Competing reactions such as C–N bond cleavage or aryl ring chlorination may occur. Using inert diluents like dichloromethane and limiting reaction times to 2–3 hours could suppress byproducts.

Cross-Coupling Approaches for Aryl Group Installation

Suzuki-Miyaura Coupling

The installation of the 4-chlorophenyl group at position 3 may be achieved via Suzuki coupling. Patent WO2014093580A1 describes palladium-catalyzed couplings for 6-aryl-4-aminopicolinates, though with fluorinated substrates. Adapting this method:

-

Brominate the 3-position of 6-aminopicolinic acid.

-

Couple with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O.

Optimized Conditions

Buchwald-Hartwig Amination

For late-stage amination, Buchwald-Hartwig coupling could introduce the amino group post-aryl installation. This two-step strategy avoids sensitivity issues during cross-coupling but requires orthogonal protecting groups for the carboxylic acid moiety.

Environmental and Industrial Considerations

科学的研究の応用

Chemistry

In the field of chemistry, 6-Amino-3-(4-chlorophenyl)picolinic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives that can be used in different applications.

Biology

The compound acts as a ligand in biochemical assays, particularly in studies involving enzyme interactions. Its interaction with zinc finger proteins has been noted to disrupt cellular pathways related to viral replication and immune responses, indicating potential therapeutic uses.

Medicine

Research is ongoing into its potential as an anti-inflammatory agent . Preliminary studies suggest that it may modulate immune responses, making it a candidate for treating inflammatory diseases.

Agriculture

One of the most promising applications of this compound is in the development of herbicides . It has been identified as effective against a broad spectrum of weeds while demonstrating selectivity towards beneficial plant species. The following table summarizes its herbicidal properties:

| Property | Description |

|---|---|

| Spectrum of Control | Effective against woody plants, grasses, and broadleaf weeds |

| Selectivity | High selectivity towards non-target species |

| Environmental Profile | Favorable toxicological profile for environmental safety |

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated its effectiveness in controlling various weed species without harming crops. Field trials indicated a reduction in weed biomass by up to 80% when applied at optimal concentrations.

Research investigating the compound's biological activity revealed that it significantly inhibits the replication of certain viruses in vitro. This suggests potential applications in virology and immunology, particularly in developing antiviral therapies.

作用機序

The mechanism of action of 6-Amino-3-(4-chlorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

類似化合物との比較

Structural Variations and Substituent Effects

The compound’s activity and applications are influenced by substituent positions and types. Key analogs include:

Key Observations :

Physical and Chemical Properties

Notes:

Q & A

Q. Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。